molecular formula C6H4ClN3 B3254090 4-Chloro-1H-pyrrolo[2,3-d]pyridazine CAS No. 23200-60-4

4-Chloro-1H-pyrrolo[2,3-d]pyridazine

Cat. No.: B3254090
CAS No.: 23200-60-4
M. Wt: 153.57 g/mol
InChI Key: VSSKAVWLIZKBSB-UHFFFAOYSA-N
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Description

Significance of Fused Pyrrole-Pyridazine Systems in Chemical Biology and Medicinal Chemistry Research

Fused pyrrole-pyridazine systems, and the closely related pyrrolopyrimidine bioisosteres, are privileged scaffolds in medicinal chemistry due to their diverse and potent biological activities. researchgate.netnih.goveurekaselect.com These core structures are found in numerous compounds investigated for a wide range of therapeutic applications. Research has demonstrated that derivatives of these fused systems exhibit significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. researchgate.neteurekaselect.comrjptonline.orgresearchgate.net

The significance of these scaffolds is largely attributed to their ability to mimic the structure of endogenous purines, allowing them to interact with a variety of biological targets, particularly protein kinases. proquest.comnih.gov Kinases play a crucial role in cellular signal transduction pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. google.com Consequently, pyrrolo[2,3-d]pyridazine and its analogs have been extensively explored as kinase inhibitors. nih.govnih.govnih.gov For example, derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of Janus kinases (JAKs) and RET kinase, leading to treatments for inflammatory diseases and certain types of cancer. nih.govgoogle.com The structural framework provides an ideal template for introducing various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. acs.org

Beyond kinase inhibition, these fused systems have shown other valuable biological effects. Certain pyrrolo[2,3-d]pyridazinone derivatives have been synthesized and evaluated as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov Other research has highlighted the cytotoxicity of pyrrolo[2,3-d]pyridazine nucleosides against cancer cell lines and their potential as antiviral agents. proquest.com The broad spectrum of activity underscores the chemical and biological importance of the fused pyrrole-pyridazine framework in the ongoing search for novel therapeutic agents. rjptonline.orgresearchgate.net

Overview of Research on Pyrrolo[2,3-d]pyridazine Derivatives

Research into pyrrolo[2,3-d]pyridazine derivatives has yielded a wide array of compounds with tailored biological functions. A significant portion of this research focuses on the synthesis and evaluation of molecules targeting specific enzymes or cellular pathways. A new synthetic pathway has been developed to create pyrrolo[2,3-d]pyridazines from 4-aroyl pyrroles through a Vilsmeier-Haack reaction followed by condensation with hydrazines. rsc.org

Key areas of investigation include:

Kinase Inhibitors: A major research thrust has been the development of pyrrolo-based compounds as inhibitors of protein kinases. For instance, derivatives of the analogous pyrrolo[2,3-d]pyrimidine scaffold have been designed to target Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and RET kinase, which are critical in tumor progression. nih.govnih.govnih.gov These studies involve extensive structure-activity relationship (SAR) analyses to optimize the inhibitory potency and selectivity of the compounds. nih.gov

Phosphodiesterase (PDE) Inhibitors: Scientists have synthesized and tested series of pyrrolo[2,3-d]pyridazinones for their ability to inhibit PDE4 subtypes. nih.gov Research in this area focuses on achieving subtype selectivity to separate the desired anti-inflammatory effects from side effects like emesis, with some compounds showing significantly higher potency for the PDE4B subtype. nih.gov

Anticancer and Antiviral Nucleosides: Another important research avenue is the synthesis of nucleoside analogs where the natural purine (B94841) base is replaced by a pyrrolo[2,3-d]pyridazine moiety. proquest.com These structural mimics of adenosine (B11128) have been evaluated for their antiproliferative and antiviral activities. Studies have shown that specific substitutions, such as a halogen at the C-3 position and an oxo group at the C-7 position, are crucial for biological activity. proquest.com

Anti-inflammatory Agents: Pyrido[2,3-d]pyridazine derivatives, which are structurally related, have been developed as dual inhibitors of cyclooxygenase-1 (COX-1) and COX-2, key enzymes in the inflammatory cascade. rsc.org

The synthesis of these derivatives often involves multi-step reaction sequences, starting from functionalized pyrrole (B145914) precursors or by constructing the fused heterocyclic system through cyclization reactions. rsc.org The resulting libraries of compounds are then screened in various biological assays to identify lead candidates for further development.

Position of 4-Chloro-1H-pyrrolo[2,3-d]pyridazine as a Key Intermediate in Research Pathways

In the synthesis of diverse pyrrolo[2,3-d]pyridazine derivatives, halogenated intermediates play a pivotal role as versatile building blocks. Specifically, This compound serves as a key intermediate, enabling the introduction of a wide range of functional groups onto the pyridazine (B1198779) ring through nucleophilic substitution reactions. The chlorine atom at the 4-position is a good leaving group, facilitating reactions with various nucleophiles such as amines, alcohols, and thiols.

This reactivity is fundamental to the construction of compound libraries for screening purposes. For example, in the synthesis of kinase inhibitors based on the related pyrrolo[2,3-d]pyrimidine scaffold, the corresponding 4-chloro derivative is a common starting material. nih.govgoogle.com It is frequently reacted with substituted anilines or other amine-containing fragments in coupling reactions to generate the final target molecules. nih.gov This synthetic strategy allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

The importance of such chloro-intermediates is highlighted in numerous synthetic protocols where the chlorine atom acts as a chemical handle for late-stage functionalization. acs.org The preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, an isomer of the title compound, is a critical step in the manufacturing process of JAK inhibitors, underscoring the industrial and academic relevance of these halogenated precursors. google.comgoogle.com Therefore, this compound is a strategically important compound, providing a gateway to a multitude of more complex and potentially therapeutic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4-1-2-8-5(4)3-9-10-6/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSKAVWLIZKBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=NC(=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 4 Chloro 1h Pyrrolo 2,3 D Pyridazine

Nucleophilic Aromatic Substitution (SNAr) at C-4

The C-4 position of the 4-Chloro-1H-pyrrolo[2,3-d]pyridazine is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the electron-withdrawing nature of the fused pyridazine (B1198779) ring, which activates the C-Cl bond towards nucleophilic attack.

Electronic and Steric Factors Influencing SNAr

The efficiency of the SNAr reaction at the C-4 position is governed by a combination of electronic and steric factors related to the incoming nucleophile.

Electronic Effects:

The electronic properties of the nucleophile play a crucial role. Studies on the amination of similar 4-chloro-7H-pyrrolo[2,3-d]pyrimidine systems with various anilines have shown that the reaction proceeds well with anilines possessing a pKa range of 2.73 to 5.20. ntnu.no Anilines with pKa values outside this range tend to be less suitable substrates. ntnu.no For instance, anilines with strong electron-withdrawing groups, which decrease their nucleophilicity, can lead to lower reaction conversions. ntnu.nonih.gov Conversely, the electron-deficient nature of the pyridazine ring itself facilitates the reaction by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. ntnu.no

Steric Effects:

Steric hindrance around the nucleophilic center can significantly impede the reaction. For example, anilines with bulky ortho-substituents have been shown to be generally unsuitable for the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ntnu.nonih.gov This is attributed to the steric clash between the substituent and the heterocyclic ring, which hinders the approach of the nucleophile to the C-4 position. ntnu.no

The following table summarizes the effect of aniline (B41778) substituents on the amination of a related 4-chloropyrrolopyrimidine, which provides insights applicable to this compound.

Aniline SubstituentpKaSteric HindranceReactivity
para-substituents1.02 - 5.2LowHigh conversion
meta-substituents2.7 - 5.3LowHigh conversion
ortho-substituents< 1HighLow to no reactivity

Data derived from studies on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is structurally analogous. nih.gov

Mechanistic Investigations of C-Cl Bond Activation and Substitution

The SNAr reaction at the C-4 position proceeds through a well-established two-step addition-elimination mechanism. youtube.com

Nucleophilic Attack: The nucleophile attacks the electron-deficient C-4 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This step involves the disruption of the aromaticity of the pyridazine ring and is typically the rate-determining step. youtube.com

Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the chloride leaving group. youtube.com

Computational studies on similar systems, such as the C-Cl bond activation in other chloro-substituted heterocycles, have provided deeper insights. For instance, density functional theory (DFT) calculations on the activation of C-Cl bonds in the presence of metal catalysts have shown that the process can involve different mechanisms, including oxidative addition and nucleophilic attack. rsc.org While these studies are not directly on this compound, they support the general principles of C-Cl bond activation being a critical step. The activation of C-H bonds, a related process, has also been studied in detail, highlighting the formation of reactive intermediates. nih.gov

Reactivity of the Pyrrole (B145914) Moiety

The pyrrole ring in this compound, being an electron-rich five-membered heterocycle, exhibits reactivity towards electrophiles.

Electrophilic Attack on Pyrrole Nitrogen and Carbon Positions

The pyrrole moiety can undergo electrophilic substitution at both the nitrogen and carbon atoms. The N-H proton of the pyrrole ring is acidic and can be removed by a base, allowing for N-alkylation or N-arylation. Electrophilic attack at the carbon positions is also possible, though less common than reactions at the nitrogen. The precise position of electrophilic attack on the pyrrole carbon atoms can be influenced by the reaction conditions and the nature of the electrophile. Studies on related pyrrole-containing systems have shown that functionalization can occur at various positions. mdpi.com

Metalation and Subsequent Reactions

The pyrrole N-H can be deprotonated using strong bases to form a metallated intermediate. This process, known as metalation, generates a potent nucleophile that can react with various electrophiles, allowing for the introduction of a wide range of functional groups onto the pyrrole nitrogen. This strategy is a common method for the functionalization of pyrrole and its derivatives. dntb.gov.ua

Reactivity of the Pyridazine Moiety

Influence of Aromaticity and Tautomerism on Reactivity

There is no specific literature available that discusses the aromaticity or tautomeric forms of this compound. For related systems, such as pyridazinones, it is known that they can exist in keto-enol tautomeric forms, and the position of the equilibrium is influenced by substituents and the fused ring system. researchgate.netnih.gov For instance, studies on 6-(2-pyrrolyl)pyridazin-3-one have shown that the pyrrolyl substituent can shift the tautomeric equilibrium. researchgate.net However, without experimental or computational data for this compound, any discussion on how its specific aromatic character and potential tautomers influence reactivity would be purely speculative.

Interactions with Various Reagents

No studies documenting the reactions of this compound with various reagents have been found. The reactivity of chloro-diazine systems is typically characterized by nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. The reactivity is heavily influenced by the electron-deficient nature of the diazine ring. In the analogous 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, this position is readily substituted, which is a key step in the synthesis of drugs like Tofacitinib. google.com However, the precise reactivity, regioselectivity, and reaction kinetics for the 4-chloro position on the pyrrolo[2,3-d]pyridazine core have not been reported.

Protonation Behavior and Acid-Catalyzed Reactions

The protonation behavior and any subsequent acid-catalyzed reactions of this compound are also undocumented. The basicity of the nitrogen atoms in the pyridazine ring would be the primary factor in its protonation behavior. In the parent pyridazine, the two adjacent nitrogen atoms influence each other's basicity. wikipedia.org The fusion of the pyrrole ring and the presence of the chloro-substituent would further modify the electron density and, thus, the pKa values of the molecule. A study on 6-(2-pyrrolyl)pyridazin-3-one indicated that protonation occurs at the pyridazine nitrogen atoms. researchgate.net However, without specific studies, the sites of protonation and the stability of the resulting conjugate acid for this compound remain unknown.

Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for 4-Chloro-1H-pyrrolo[2,3-d]pyridazine would be expected to show distinct signals for each of the aromatic protons on the pyrrole (B145914) and pyridazine (B1198779) rings, as well as a signal for the N-H proton of the pyrrole. The chemical shifts (δ, in ppm) would indicate the electronic environment of each proton, and the coupling constants (J, in Hz) between adjacent protons would confirm their connectivity.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help to distinguish between sp²-hybridized carbons of the aromatic rings.

2D NMR: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and to confirm the fusion of the pyrrole and pyridazine rings at the correct positions.

Currently, no published ¹H or ¹³C NMR data specifically for this compound could be located.

Utilization of Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Molecular Ion Peak: For this compound (C₆H₄ClN₃), the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (153.57 g/mol ). The presence of a chlorine atom would be confirmed by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2] that is approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₆H₄ClN₃) and confirming the compound's identity beyond doubt.

Specific mass spectrometry data or fragmentation patterns for this compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive proof of a molecule's structure by mapping the precise three-dimensional positions of its atoms in the solid state. This technique would yield detailed information on:

Bond Lengths and Angles: Confirming the geometry of the fused pyrrolopyridazine ring system.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the pyrrole N-H group and nitrogen atoms of the pyridazine ring, or π-π stacking interactions between aromatic rings.

No crystallographic studies for this compound have been published. While data exists for the pyrimidine (B1678525) analogue, it cannot be used for a structural analysis of the pyridazine isomer. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: A peak typically in the region of 3200-3500 cm⁻¹ corresponding to the pyrrole N-H group.

C-H stretch: Peaks for aromatic C-H bonds, usually found just above 3000 cm⁻¹.

C=C and C=N stretches: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the chloro-substituent.

A specific IR spectrum for this compound has not been found in the available literature.

Computational and Theoretical Investigations

Electronic Structure and Aromaticity Analysis using Quantum Chemical Methods (e.g., DFT)

No dedicated studies on the electronic structure or aromaticity of 4-Chloro-1H-pyrrolo[2,3-d]pyridazine using Density Functional Theory (DFT) or other quantum chemical methods have been identified in the searched scientific literature. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution, which are crucial for understanding its stability and reactivity.

Data Table: Electronic Properties of this compound

Parameter Value Method/Basis Set Reference
HOMO Energy Data not available N/A N/A
LUMO Energy Data not available N/A N/A
HOMO-LUMO Gap Data not available N/A N/A
Dipole Moment Data not available N/A N/A

Conformational Analysis and Tautomeric Preferences

A detailed conformational analysis and investigation into the tautomeric preferences of this compound are not available in the current body of scientific literature. The pyrrolo[2,3-d]pyridazine core can potentially exist in different tautomeric forms due to the proton on the pyrrole (B145914) nitrogen. A computational study would be required to determine the relative energies of these tautomers and predict the most stable form in various environments.

Data Table: Tautomeric Forms and Relative Energies

Tautomer Structure Relative Energy (kcal/mol) Reference
1H-tautomer Data not available Data not available N/A

Molecular Docking Simulations for Ligand-Target Interaction Prediction (e.g., Kinases, Receptors)

There are no published molecular docking studies that specifically report on the interaction of this compound with biological targets such as kinases or receptors. While docking studies have been performed on structurally similar scaffolds like pyrrolo[2,3-d]pyrimidines to predict their binding modes and affinities as potential inhibitors, this specific compound has not been the subject of such an investigation. mdpi.comnih.gov

Data Table: Predicted Binding Affinities from Molecular Docking

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues Reference
Data not available N/A Data not available N/A N/A

Molecular Dynamics Simulations to Explore Binding Mechanisms

In the absence of initial docking studies, no subsequent molecular dynamics (MD) simulations for this compound have been reported. MD simulations are typically used to explore the stability of a predicted ligand-protein complex, observe the dynamics of the binding process, and refine the understanding of the binding mechanism over time.

Data Table: Molecular Dynamics Simulation Parameters and Results

System Simulation Time (ns) Key Findings Reference

Prediction of Reactivity and Reaction Pathways

Specific theoretical predictions on the reactivity and potential reaction pathways of this compound are not documented. Theoretical studies in this area would involve analyzing frontier molecular orbitals, Fukui functions, or mapping the potential energy surface for various reactions, such as nucleophilic aromatic substitution at the chloro-substituted position. A recent study modeled the reaction mechanism for the synthesis of the parent pyrrolo[2,3-d]pyridazine scaffold but did not extend to the reactivity of its halogenated derivatives. rsc.orgrsc.orgresearchgate.net

Data Table: Predicted Reactivity Indices

Parameter Value Method/Basis Set Reference
Fukui Function (f_k^+) Data not available N/A N/A
Fukui Function (f_k^-) Data not available N/A N/A
Global Electrophilicity (ω) Data not available N/A N/A

Structure Activity Relationship Sar Studies in Mechanistic Biology

Impact of Substituents at C-4 on Biochemical Activity

The chlorine atom at the C-4 position of the 1H-pyrrolo[2,3-d]pyridazine core is a key feature, acting as a versatile synthetic handle for introducing a wide array of substituents. This position is often critical for establishing binding affinity and selectivity for target proteins, particularly kinases. The nature of the substituent that replaces the chlorine atom directly influences the compound's interaction with the ATP-binding pocket of these enzymes.

In studies on the closely related pyrrolo[2,3-d]pyrimidine scaffold, modifications at the analogous C-4 position have been shown to dramatically alter biological activity. For instance, in a series of inhibitors developed for Protein Kinase B (PKB/Akt), the C-4 position was tethered to a piperidine (B6355638) ring, which was further substituted. The variation of substituents on a benzyl (B1604629) group attached to this piperidine ring led to significant changes in binding affinity for PKB. While the parent compound with a 4-chlorobenzyl group (Compound 2 ) was a potent inhibitor, moving the chloro group to the 3-position (Compound 3 ) decreased both affinity and selectivity. Conversely, moving it to the 2-position (Compound 4 ) recovered selectivity against the related kinase PKA. nih.gov

This highlights a critical principle: the steric and electronic properties of the group at C-4 are paramount. The substitution pattern on aromatic rings appended to this position can fine-tune the orientation of the molecule within the binding site, allowing for optimal interactions with specific amino acid residues and influencing selectivity against closely related proteins. nih.gov

Table 1: Impact of C-4 Substituent Modification on PKB Inhibition and Selectivity

CompoundSubstituent on Benzyl GroupPKBβ IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/PKB)
2 4-Cl1850028
3 3-Cl120120010
4 2-Cl26>1000>38
12 2,4-di-Cl162400150
18 2-Naphthyl16130081

Data sourced from a study on related pyrrolo[2,3-d]pyrimidine analogs. nih.gov

Role of Pyrrole (B145914) and Pyridazine (B1198779) Ring Nitrogen Atoms in Molecular Recognition and Binding

The nitrogen atoms within the fused ring system of 4-chloro-1H-pyrrolo[2,3-d]pyridazine are fundamental to its function in molecular recognition. nih.gov

Pyrrole N-H Group: The pyrrole N-H serves as a crucial hydrogen bond donor. In many kinase inhibitors, this group forms a canonical hydrogen bond with the "hinge" region of the enzyme's ATP-binding site. This interaction acts as an anchor, correctly orienting the inhibitor for further binding interactions. The acidity and donor capacity of this N-H can be modulated by substituents on the ring system. mdpi.com

Pyridazine Nitrogen Atoms: The pyridazine ring is characterized by its two adjacent nitrogen atoms, which have unique physicochemical properties. nih.gov It possesses a large dipole moment and the nitrogen atoms act as strong hydrogen bond acceptors. nih.govblumberginstitute.org This dual H-bond accepting capability allows the pyridazine moiety to form multiple, simultaneous interactions with hydrogen bond donors in a protein's binding site, significantly enhancing binding affinity. nih.gov This feature is a key distinction from other related diazine heterocycles like pyrimidine (B1678525). nih.gov Furthermore, the electron-withdrawing nature of the pyridazine nitrogens influences the electronic distribution across the entire fused system, affecting the reactivity and binding potential of other parts of the molecule. blumberginstitute.org Studies on related scaffolds have shown that replacing a nitrogen atom in the core with a carbon can lead to a reduction in selectivity, underscoring the importance of the nitrogen atoms in defining the preferred conformation and interaction vectors of the molecule. nih.gov

Correlation of Structural Modifications with Enzyme Inhibition and Receptor Binding Potency

Structural modifications to the 1H-pyrrolo[2,3-d]pyridazine scaffold are directly correlated with changes in enzyme inhibition and receptor binding. Beyond the C-4 position, modifications at other positions of the heterocyclic core are used to optimize potency and selectivity.

In studies of 1H-pyrrolo[2,3-b]pyridine analogs, which share the pyrrole ring, substitutions at the 3- and 5-positions were found to be critical for kinase selectivity. For example, the presence of a terminal amino group was found to be essential for inhibiting serum/glucocorticoid-regulated kinase 1 (SGK1), but it had little effect on the inhibition of Polo-like kinase 4 (PLK4). koreascience.kr Replacing a thiazolidine-2,4-dione moiety with a 2-(hydroxyimino)thiazolidin-4-one at the 3-position shifted the selectivity toward PLK4, likely by enabling enhanced hydrogen bonding opportunities. koreascience.kr

Similarly, research on 1,2,4-triazine (B1199460) antagonists for the G-protein-coupled receptor GPR84 demonstrated how modifying the core and its substituents affects binding potency. acs.org Introducing nitrogen atoms into an indole (B1671886) ring system (creating azaindoles) to append to the core was shown to retain potency while favorably reducing lipophilicity. acs.org The 6-azaindole (B1212597) analog, in particular, maintained high activity and displayed a more favorable ligand lipophilic efficiency (LLE). acs.org

Table 2: Correlation of Azaindole Introduction with GPR84 Antagonist Potency

CompoundIndole/Azaindole MoietypIC₅₀CLogPLigand Lipophilic Efficiency (LLE)
4 Indole7.904.63.3
17 6-Azaindole7.853.64.3
18 5-Azaindole7.393.63.8
19 7-Azaindole7.203.63.6

Data sourced from a study on related 1,2,4-triazine antagonists. acs.org

These examples demonstrate that a strong correlation exists between specific structural changes—such as the introduction of hydrogen-bonding groups, alteration of substituent positions, and modification of the core heterocycle—and the resulting inhibitory potency and selectivity profile against different biological targets. koreascience.kracs.org

Design Principles for Modulating Selectivity and Affinity toward Biological Targets

The SAR data derived from 1H-pyrrolo[2,3-d]pyridazine and related heterocyclic systems give rise to several key design principles for modulating biological activity:

Hinge-Binding Mimicry: The pyrrole N-H is a critical anchor. Design strategies should prioritize maintaining or enhancing its ability to form a hydrogen bond with the hinge region of a target kinase. This is fundamental for achieving high affinity. koreascience.kr

Exploiting the Pyridazine Dipole and H-Bonding: The dual hydrogen bond accepting capacity of the adjacent pyridazine nitrogens should be leveraged. nih.gov Orienting the scaffold to place these nitrogens in proximity to donor residues in a binding pocket can significantly increase affinity and contribute to selectivity. nih.govblumberginstitute.org

Strategic C-4 Substitution: The C-4 position is the primary vector for exploring the binding site. Substituents at this position must be carefully chosen to achieve shape and electronic complementarity with the target. As seen with PKB inhibitors, subtle changes in the substitution pattern on an appended aryl ring can be used to steer selectivity away from off-target proteins. nih.gov

Tuning Physicochemical Properties: Modifications to the core, such as the introduction of additional nitrogen atoms (e.g., azaindole analogs), can be used to fine-tune properties like lipophilicity and polarity. acs.org This is a key strategy for improving drug-like characteristics and enhancing ligand efficiency without sacrificing potency. acs.org The inherent polarity of the pyridazine ring itself is advantageous in reducing interactions with targets like the hERG potassium channel and limiting inhibition of cytochrome P450 enzymes. nih.gov

Targeting Specific Sub-pockets: Selectivity between closely related kinases often arises from differences in the amino acids surrounding the ATP-binding site. By extending substituents from the core scaffold into these sub-pockets, inhibitors can be designed to bind preferentially to the desired target. Docking studies can help identify these opportunities and guide the design of substituents that create unique, favorable interactions. koreascience.kr

By applying these principles, medicinal chemists can rationally design and modify compounds based on the this compound scaffold to achieve high affinity and selectivity for a specific biological target.

Biological and Biochemical Investigation at the Mechanistic Level Pre Clinical/in Vitro Focus

Identification and Validation of Molecular Targets

There is no available research specifically identifying or validating molecular targets for 4-Chloro-1H-pyrrolo[2,3-d]pyridazine. The following subsections reflect the types of studies conducted on structurally similar compounds.

Kinase Inhibition Studies (e.g., LRRK2, FGFRs, DYRK1A, JAK3)

No kinase inhibition data for this compound has been published. However, the isomeric pyrrolo[2,3-d]pyrimidine core is a well-established "hinge-binding" motif found in numerous kinase inhibitors. biorxiv.orgsartorius.com For example, derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated as potent inhibitors of various kinases, including Janus kinase (JAK) and 3-Phosphoinositide-Dependent Kinase 1 (PDK1). sartorius.com The development of such inhibitors often involves modifying the core structure to achieve high potency and selectivity for the target kinase. nih.govnih.gov

Receptor Binding Assays

Specific data from receptor binding assays for this compound are not available in the public domain.

Enzyme Kinetic Studies

No enzyme kinetic studies for this compound have been reported. Such studies are crucial for understanding how a compound interacts with its target enzyme, for instance, by determining if it is a competitive, non-competitive, or uncompetitive inhibitor. wikipedia.org

Cellular Pathway Modulation and Chemical Probe Applications

Information regarding the modulation of cellular pathways or the use of this compound as a chemical probe is not available.

In Vitro Assays for Cellular Response

There are no published reports on the cellular response to this compound in in vitro assays. Research on related pyrrolopyridazine derivatives has shown that they can possess cytotoxic effects against various cancer cell lines. nih.gov

Mechanisms of Action at the Cellular Level (e.g., Apoptosis Induction via Oxidative Stress)

The mechanism of action for this compound at the cellular level has not been elucidated. Studies on other novel pyridazine (B1198779) derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov This is often a desired outcome for anti-cancer agents. The induction of apoptosis can occur through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

Biochemical Profiling of Compounds

The biochemical profiling of derivatives of the closely related isomer, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, has revealed significant inhibitory activity against several key kinases implicated in cancer and inflammatory diseases.

Protein Kinase B (Akt) Inhibition:

A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, derived from the pyrrolo[2,3-d]pyrimidine core, have been identified as potent and selective inhibitors of Protein Kinase B (PKB/Akt). nih.govmedchemexpress.com PKB is a critical component of signaling pathways that regulate cell growth and survival and is frequently dysregulated in cancer. nih.gov

One notable compound, 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine, demonstrated potent, ATP-competitive inhibition of PKBβ and was 28-fold selective over the related kinase PKA. nih.govacs.org Further optimization led to derivatives with up to 150-fold selectivity for PKB over PKA. nih.gov The table below summarizes the inhibitory activity of selected analogs.

CompoundPKBβ IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/PKBβ)
2 86240028
4 100400040
10 70>10000>143
12 66>10000>152
Data sourced from studies on 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine derivatives. nih.govacs.org

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition:

Derivatives of pyrrolo[2,3-d]pyrimidine have also been investigated as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target for neurodegenerative diseases. Through fragment screening and structure-guided design, potent and highly selective LRRK2 inhibitors were developed. acs.org For instance, diastereomeric oxolan-3-yl derivatives demonstrated high potency and exquisite selectivity for LRRK2. acs.org

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition:

The pyrrolo[2,3-d]pyrimidine scaffold has been utilized in a molecular hybridization and scaffold hopping approach to develop inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), a validated target in drug discovery. mdpi.commdpi.com While initial compounds with substitutions at positions 4 and 5 of the pyrrolopyrimidine scaffold were inactive, further modifications led to potent inhibitors. mdpi.com One such derivative, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, emerged as a highly potent CSF1R inhibitor with low-nanomolar enzymatic activity. mdpi.com

While direct biochemical profiling data for this compound is not extensively available in the public domain, the wealth of research on its derivatives underscores the importance of this chemical scaffold in medicinal chemistry for the development of targeted kinase inhibitors.

Applications As Synthetic Intermediates and Reagents in Chemical Research

Role as a Versatile Building Block for Complex Heterocyclic Synthesis

The pyrrolo[2,3-d]pyridazine scaffold is a key structural motif in a variety of biologically active compounds. The presence of a chlorine atom at the 4-position of this scaffold provides a reactive handle for synthetic chemists to introduce further complexity and diversity into the molecule. This makes 4-chloro-substituted pyrrolo[2,3-d]pyridazine derivatives valuable intermediates in the synthesis of complex heterocyclic systems.

One of the key synthetic strategies involves the use of chloro-substituted pyridazinones as precursors to construct the fused pyrrolo ring. For instance, a new synthetic route towards 1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-ones and their regioisomers has been developed utilizing 5-alkynyl-4-chloro- and 4-alkynyl-5-chloropyridazinones as starting materials. clockss.org In this methodology, the chloro-substituted pyridazinone undergoes a reaction with various amines, followed by treatment with a sodium ethoxide solution to facilitate the cyclization and formation of the pyrrolo[2,3-d]pyridazinone core. clockss.org This approach highlights the importance of the chloro-substituent as a leaving group in the key cyclization step, enabling the construction of the bicyclic system.

The synthesis of pyrrolo[2,3-d]pyridazines can also be achieved starting from 4-aroyl pyrroles. This protocol involves a Vilsmeier-Haack reaction to generate pyrrolo-2,3-dicarbonyls, which can then be condensed with hydrazines to form the pyridazine (B1198779) ring. rsc.org While this method does not directly start with a pre-formed chloro-pyridazine, it demonstrates a pathway to the core pyrrolo[2,3-d]pyridazine structure, which could then be chlorinated to yield the versatile 4-chloro derivative.

The pyridazine ring itself is considered a "privileged structure" in drug discovery due to its unique physicochemical properties. researchgate.net These properties, such as its weak basicity, high dipole moment, and capacity for dual hydrogen bonding, make it an attractive component in the design of new therapeutic agents. nih.gov Consequently, synthetic intermediates like 4-Chloro-1H-pyrrolo[2,3-d]pyridazine, which provide a gateway to a wide range of derivatives, are of high value to medicinal chemists.

Table 1: Synthetic Routes to Pyrrolo[2,3-d]pyridazine Derivatives

Starting MaterialKey ReactionsFinal ProductReference
5-Alkynyl-4-chloropyridazinoneReaction with amines, Cyclization with NaOEt1,6-Dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one clockss.org
4-Aroyl pyrrole (B145914)Vilsmeier-Haack reaction, Condensation with hydrazine (B178648)Pyrrolo[2,3-d]pyridazine rsc.org

Precursor for the Development of New Chemical Probes and Ligands

Chemical probes are essential tools for studying biological systems. The development of novel probes often relies on the synthesis of heterocyclic scaffolds that can be selectively functionalized to interact with specific biological targets. The pyridazine nucleus has been incorporated into various molecules designed as chemical probes and ligands.

For example, radioiodine-labelled imidazo[1,2-b]pyridazines have been synthesized as potential probes for studying peripheral benzodiazepine receptors using SPECT imaging. anu.edu.au These compounds, which are isomers of the pyrrolo[2,3-d]pyridazine system, demonstrate that fused pyridazine heterocycles can serve as effective scaffolds for the development of high-affinity and selective ligands for biological targets. anu.edu.au The synthesis of these probes often involves the introduction of a halogen, such as iodine or bromine, which can be achieved from a chloro-substituted precursor through halogen exchange reactions. This underscores the potential utility of this compound as a starting material for the synthesis of analogous chemical probes.

The pyridazine ring's inherent properties, including its ability to participate in hydrogen bonding and dipole-dipole interactions, are crucial for molecular recognition at the active sites of proteins. nih.gov These interactions are fundamental to the function of chemical probes and ligands. By starting with a reactive intermediate like this compound, chemists can systematically modify the scaffold to optimize these interactions and develop probes with high affinity and selectivity for their intended targets. The general applicability of pyridazine-based scaffolds in drug design further supports their potential as precursors for new chemical probes. nih.gov

Utility in Catalyst Development or Ligand Design for Organic Reactions

The field of catalysis heavily relies on the design and synthesis of ligands that can coordinate to metal centers and modulate their reactivity and selectivity. Heterocyclic compounds, particularly those containing nitrogen atoms, are widely used as ligands in a variety of catalytic transformations. The pyridazine ring, with its two adjacent nitrogen atoms, possesses a unique electronic structure that makes it an interesting candidate for ligand design.

Pyridazine-based ligands have been extensively used in coordination chemistry. researchgate.net The electron-deficient nature of the pyridazine ring, compared to pyridine, influences its coordinating ability and the properties of the resulting metal complexes. researchgate.net Tridentate pyridazine ligands have been prepared and their coordination with first-row transition metals has been studied, revealing interesting coordinating abilities. researchgate.net

While specific examples of this compound being used directly in catalyst or ligand design are not prominent in the literature, its structural features suggest potential applications. The pyrrolo[2,3-d]pyridazine scaffold could act as a bidentate or even tridentate ligand, coordinating to a metal center through the nitrogen atoms of the pyridazine ring and potentially the pyrrole nitrogen. The chloro-substituent could be used to further functionalize the ligand, for example, by introducing phosphine (B1218219) or other coordinating groups through cross-coupling reactions. This would allow for the fine-tuning of the electronic and steric properties of the ligand to optimize its performance in a specific catalytic reaction. The broader use of pyridazines as versatile ligands for metal cations in materials science also points to the potential of this scaffold in catalyst development. lifechemicals.com

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The development of new and more efficient methods for the synthesis of the pyrrolo[2,3-d]pyridazine core and its derivatives is a continuous area of research. While established routes exist, future efforts are likely to focus on improving yield, reducing step count, and employing more environmentally benign reagents and conditions.

One promising direction is the application of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi three-component reaction (UZ-3CR) coupled with a cascade post-Ugi sequence has been successfully used to synthesize new fluorinated-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com This strategy could be adapted for the synthesis of 4-Chloro-1H-pyrrolo[2,3-d]pyridazine derivatives, offering a rapid and efficient way to generate libraries of compounds for biological screening.

Microwave-assisted synthesis is another area with significant potential. This technique can dramatically reduce reaction times and improve yields. For instance, microwave irradiation has been used in the preparation of certain pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net Exploring microwave-assisted approaches for the key cyclization and functionalization steps in the synthesis of this compound could lead to more efficient and scalable production.

Furthermore, the development of novel catalytic systems, particularly those based on palladium, continues to be a major focus. Palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions have been extensively used to functionalize the pyrrolo[2,3-d]pyrimidine scaffold. researchgate.net Future research will likely focus on developing more active and selective catalysts that can operate under milder conditions and tolerate a wider range of functional groups, enabling more diverse modifications of the this compound core.

Synthetic StrategyPotential AdvantagesRelevant Research
Multi-Component Reactions (MCRs)Increased efficiency, reduced waste, rapid library generation.Synthesis of fluorinated-pyrrolo[3,4-b]pyridin-5-ones via UZ-3CR. mdpi.com
Microwave-Assisted SynthesisReduced reaction times, improved yields, enhanced reaction control.Preparation of pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net
Advanced Catalytic SystemsMilder reaction conditions, higher selectivity, broader substrate scope.Palladium-catalyzed cross-coupling for functionalization of pyrrolo[2,3-d]pyrimidines. researchgate.net

Exploration of Undiscovered Reactivity Patterns

The chloro-substituent at the 4-position of this compound is a key handle for chemical modification, typically through nucleophilic aromatic substitution reactions. However, a deeper exploration of the reactivity of the pyrrolo[2,3-d]pyridazine ring system could unveil novel transformations and lead to the synthesis of unprecedented molecular architectures.

Future research could investigate the potential for C-H activation reactions on the pyrrole (B145914) or pyridazine (B1198779) rings. This would allow for the direct introduction of functional groups without the need for pre-functionalized starting materials, representing a more atom-economical approach.

The unique electronic properties of the pyridazine ring, being more electron-withdrawing than a benzene (B151609) ring, can influence the reactivity of adjacent functional groups. blumberginstitute.org A systematic study of how the fused pyrrole ring modulates the reactivity of the pyridazine core, and vice-versa, could lead to the discovery of new reaction pathways. For example, the tautomeric nature of the N-H proton in the pyrrole ring could be exploited to direct regioselective reactions. blumberginstitute.org

Furthermore, the application of photoredox catalysis could open up new avenues for the functionalization of this compound. This powerful synthetic tool allows for the generation of radical intermediates under mild conditions, which could participate in a variety of bond-forming reactions that are not accessible through traditional methods. The photochemistry of related diazine systems has been explored and could provide a starting point for investigations into the pyrrolo[2,3-d]pyridazine scaffold. researchgate.net

Research AreaPotential OutcomesRelated Studies
C-H ActivationDirect and atom-economical functionalization of the heterocyclic core.General advancements in C-H activation of heterocycles.
Tautomer-Directed ReactivityRegioselective synthesis of novel derivatives.Physicochemical properties of the pyridazine ring. blumberginstitute.org
Photoredox CatalysisAccess to novel reaction pathways via radical intermediates.Photochemistry of diazine systems. researchgate.net

Advanced Computational Modeling and AI-Driven Drug Design Approaches

Computational methods are becoming increasingly indispensable in modern drug discovery. For this compound and its derivatives, these approaches can accelerate the identification and optimization of new drug candidates.

Molecular docking studies are already being used to investigate the binding modes of pyrrolo[2,3-d]pyrimidine and pyrrolo[3,4-d]pyridazinone derivatives with various biological targets, such as kinases and cyclooxygenases. mdpi.commdpi.com Future work will likely involve the use of more sophisticated computational techniques, such as molecular dynamics (MD) simulations, to provide a more dynamic picture of ligand-protein interactions and to more accurately predict binding affinities. researchgate.net

The rise of artificial intelligence (AI) and machine learning (ML) presents exciting new opportunities for drug design. nih.gov ML models can be trained on existing datasets of bioactive molecules to predict the activity of new compounds, screen large virtual libraries, and even generate novel molecular structures with desired properties. stanford.edu For the this compound scaffold, AI could be used to:

Predict the biological activity of virtual libraries of derivatives against a range of targets.

Optimize the pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of lead compounds.

Design novel derivatives with improved potency and selectivity.

The integration of AI with computational chemistry can create a powerful pipeline for the rapid and cost-effective discovery of new drugs based on the this compound core. youtube.comnih.gov

Computational ApproachApplication in Drug Discovery
Molecular Dynamics (MD) SimulationsElucidating dynamic ligand-protein interactions and binding stability. researchgate.net
Machine Learning (ML) for QSARPredicting biological activity and optimizing lead compounds. stanford.edu
Generative AI ModelsDesigning novel molecular structures with desired properties. nih.gov

Integration with High-Throughput Screening for Lead Discovery in Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds against a specific biological target. nih.gov The this compound scaffold is an ideal starting point for the construction of compound libraries for HTS campaigns due to its synthetic tractability and its presence in numerous biologically active molecules.

Future research will likely focus on the design and synthesis of diverse and focused compound libraries based on the this compound core. These libraries can be tailored to target specific protein families, such as kinases, which are known to be modulated by pyrrolopyrimidine derivatives. mdpi.comacs.org

The combination of diversity-oriented synthesis (DOS) with HTS can be a particularly powerful strategy. DOS aims to create structurally diverse molecules from a common starting material, allowing for the exploration of a wider chemical space. Applying DOS principles to this compound could lead to the discovery of compounds with novel biological activities.

Furthermore, the integration of HTS with other technologies, such as chemical proteomics and phenotypic screening, will provide a more comprehensive understanding of the biological effects of this compound derivatives. This will not only aid in the identification of new drug candidates but also help to elucidate their mechanisms of action.

Screening StrategyObjective
High-Throughput Screening (HTS)Rapidly identify active compounds from large libraries. nih.gov
Diversity-Oriented Synthesis (DOS)Explore a broad chemical space to find novel biological activities.
Chemical ProteomicsIdentify the protein targets of active compounds.
Phenotypic ScreeningAssess the effects of compounds in a cellular or organismal context.

Q & A

Q. What synthetic methods are used to prepare 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, and what are the critical reaction parameters?

  • Methodological Answer : The compound is synthesized via chlorination of 3H-pyrrolo[2,3-d]pyrimidin-4(4aH)-one using phosphoryl trichloride (POCl₃) in dichloromethane under reflux for 6 hours . Key parameters include:
  • Reagent stoichiometry : 2:1 molar ratio of POCl₃ to precursor.
  • Solvent : Dichloromethane for reaction, ethanol for crystallization.
  • Purification : Slow evaporation at room temperature yields block-like crystals suitable for X-ray diffraction.
    Table 1 : Synthesis Protocol
StepReagents/ConditionsTime/TemperaturePurpose
1POCl₃ in CH₂Cl₂Reflux, 6 hChlorination
2Ethanol evaporation7 days, RTCrystallization

Q. How is the crystal structure of 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using an Enraf-Nonius CAD-4 diffractometer with MoKα radiation (λ = 0.71073 Å). Data processed via SHELXS97 (structure solution) and SHELXL97 (refinement) . Critical parameters include:
  • Space group : P21/n (monoclinic).
  • Hydrogen bonding : N–H⋯N and C–H⋯N interactions stabilize the crystal lattice.
    Table 2 : Crystallographic Data
ParameterValue
a (Å)10.8810(19)
b (Å)5.2783(9)
c (Å)12.751(2)
β (°)114.333(3)
V (ų)667.3(2)
R-factor0.052

Q. What intermolecular interactions govern the crystal packing of this compound?

  • Methodological Answer : Inversion dimers form via N1–H1⋯N3 hydrogen bonds (2.86 Å), which further connect into 2D networks through C5–H5⋯N2 interactions (3.34 Å) . These interactions are critical for stabilizing the lattice and can be visualized using crystallographic software (e.g., Mercury).

Advanced Research Questions

Q. How can charge density analysis and computational methods elucidate the electronic structure of 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine?

  • Methodological Answer : High-resolution X-ray diffraction (100 K data) combined with multipole refinement (Hansen–Coppens formalism) reveals covalent bond characteristics. Density Functional Theory (DFT) at the BLYP level calculates HOMO-LUMO gaps (3.59 eV), indicating high kinetic stability . Key Steps :

Collect XRD data with sinθ/λ ≤ 1.08 Å⁻¹.

Refine anisotropic displacement parameters (ADPs) for hydrogen atoms.

Validate topological parameters (e.g., electron density, Laplacian) against DFT results.

Q. How should researchers address discrepancies between observed and calculated structural data during refinement?

  • Methodological Answer :
  • Software Limitations : SHELX refinement may struggle with high thermal motion or twinning. Cross-validate with independent software (e.g., OLEX2).
  • Hydrogen Bonding : Discrepancies in ADPs may arise from unmodeled H-bonding; use Fourier difference maps to locate missing interactions .
  • Validation Tools : Employ checkCIF/PLATON to identify outliers in geometric parameters .

Q. What strategies optimize the synthesis of derivatives for biological activity studies?

  • Methodological Answer :
  • Functional Group Introduction : Modify the pyrrolopyrimidine core at positions 4 (Cl) and 7 (e.g., furan-2-ylmethyl groups) to enhance bioactivity .
  • Reaction Monitoring : Use HPLC to track intermediate purity and NMR to confirm regioselectivity.
  • Yield Optimization : Adjust solvent polarity (e.g., DMF for nucleophilic substitutions) and temperature (e.g., 0°C for sensitive intermediates) .

Contradictions and Validation

  • Crystallographic Data Consistency : Minor variations in bond lengths (e.g., C–C = 0.004 Å) may arise from temperature-dependent ADPs; always compare datasets collected under identical conditions .
  • Synthetic Reproducibility : Discrepancies in yield (e.g., 70–85%) may reflect solvent purity or reflux efficiency; standardize reagent sources and equipment .

Applications in Drug Development

  • Biological Relevance : The compound is a key intermediate for HCV replication inhibitors and Tofacitinib (JAK inhibitor). Derivatives exhibit activity via targeting viral polymerases or inflammatory pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.